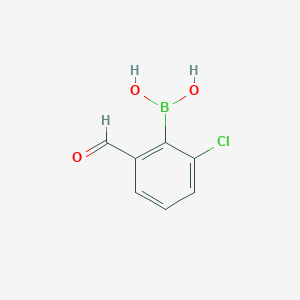

(2-Chloro-6-formylphenyl)boronic acid

Description

Significance of Arylboronic Acids in Modern Organic and Medicinal Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic and medicinal chemistry. nih.govnbinno.com Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds to create complex molecules like biaryls. nih.govnbinno.comresearchgate.net Beyond this cornerstone reaction, arylboronic acids are valued for their general stability, low toxicity, and versatile reactivity. nih.govresearchgate.net In medicinal chemistry, the introduction of a boronic acid group can modify the physicochemical and pharmacokinetic properties of bioactive molecules, often improving their efficacy. nih.gov This has led to a growing interest in boronic acid-containing compounds as potential new drugs. nih.govresearchgate.net Furthermore, their applications extend into materials science, where they are used to develop sensors, supramolecular structures, and stimuli-responsive materials like self-healing hydrogels. researchgate.netrsc.org

Unique Structural Features and Multifunctional Reactivity of Functionalized Arylboronic Acids

The true synthetic power of arylboronic acids is realized when they are "functionalized" with additional reactive groups. rsc.org The boronic acid moiety itself is a mild Lewis acid, owing to the vacant p-orbital on the boron atom, allowing it to interact with Lewis bases. researchgate.netmarquette.edu When other functional groups are present on the aromatic ring, the molecule becomes a multifunctional building block capable of undergoing a variety of chemical transformations.

The nature of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the electronic properties and reactivity of the boronic acid group. acs.orgmdpi.com This allows for a wide range of reactions beyond C-C coupling, including copper-promoted carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond formation, rhodium-catalyzed additions to alkenes, and even use as catalysts themselves. acs.orgwiley.com This multifunctionality enables chemists to design sophisticated, multi-step synthetic pathways where different parts of the molecule can be addressed in a controlled sequence.

Positioning of (2-Chloro-6-formylphenyl)boronic Acid within the Landscape of Substituted Phenylboronic Acids

This compound holds a distinct position among substituted phenylboronic acids due to its specific ortho-substitution pattern. The molecule features a central phenyl ring with three key functional groups:

A boronic acid [-B(OH)₂] group, the cornerstone for cross-coupling reactions.

A formyl (aldehyde) [-CHO] group, which is a versatile handle for reactions such as condensations, reductions, and aminations. mdpi.comtcichemicals.comresearchgate.net

A chloro [-Cl] group, an electron-withdrawing substituent that influences the acidity and reactivity of the boronic acid. researchgate.net

The placement of both the formyl and chloro groups ortho (adjacent) to the boronic acid creates significant steric hindrance and enables unique intramolecular interactions. researchgate.net A critical feature of 2-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with a cyclic benzoxaborole form. mdpi.comresearchgate.net This structural duality—switching between an open-chain aldehyde and a cyclic ester—is a key aspect of its chemistry and has implications for its reactivity and biological activity.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2572469-70-4 |

| Molecular Formula | C₇H₆BClO₃ |

| Molecular Weight | 184.39 g/mol nih.gov |

| Appearance | Powder |

| Canonical SMILES | B(C1=C(C=CC=C1Cl)C=O)(O)O |

| InChI Key | LVNPJTSTUBPCMK-UHFFFAOYSA-N nih.gov |

Note: Data sourced from multiple public databases and supplier information. nih.govbldpharm.com

Overview of Key Research Trajectories Pertaining to this compound

Research involving this compound primarily focuses on its utility as a strategic intermediate in organic synthesis. The distinct reactivity of its functional groups allows for sequential and divergent synthesis strategies. For instance, the boronic acid can first participate in a Suzuki coupling to construct a biaryl skeleton, after which the aldehyde can be transformed to build further molecular complexity. researchgate.netacs.org

A significant research trajectory involves the synthesis of complex, sterically hindered biaryl compounds, which are challenging to produce via other methods. researchgate.net The ortho-substituents play a crucial role in directing the stereochemical outcome of these reactions.

Furthermore, there is broad research interest in the unique chemistry of ortho-carbonyl arylboronic acids in general. marquette.edu Studies have explored their interactions with amino groups and enzymes, suggesting potential applications in chemical biology and as enzyme inhibitors. marquette.edutcichemicals.com The tautomeric relationship between 2-formylphenylboronic acids and their cyclic benzoxaborole isomers is another active area of investigation, as the cyclic form is associated with specific biological activities, including antimicrobial properties. mdpi.comresearchgate.net These studies provide a foundational context for the future exploration of this compound and its derivatives in medicinal chemistry and materials science.

Referenced Compounds

Transition Metal-Catalyzed Syntheses of this compound

Modern synthetic chemistry often favors transition metal-catalyzed methods due to their high efficiency, milder reaction conditions, and broader functional group tolerance, which can circumvent the need for protection-deprotection steps. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a powerful method for synthesizing arylboronic acids and their esters. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), or with pinacolborane (HBpin), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org A key advantage of this methodology is its tolerance for a wide array of functional groups, including carbonyls. organic-chemistry.org This tolerance allows for the direct borylation of a suitably halogenated precursor like 2-bromo-6-chlorobenzaldehyde or 2,6-dichlorobenzaldehyde, potentially avoiding the need for formyl group protection. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

A more recent and atom-economical approach involves the direct borylation of aromatic C-H bonds, catalyzed by transition metals like iridium. organic-chemistry.org These reactions can exhibit high regioselectivity, often directed by substituents already present on the aromatic ring. For a substrate like 2-chlorobenzaldehyde, an iridium catalyst could potentially direct the borylation to one of the ortho positions. The formyl group itself can act as a directing group in such C-H activation/borylation reactions, guiding the boron moiety to the C-6 position to furnish the desired product scaffold. organic-chemistry.org This strategy is highly efficient as it avoids the pre-functionalization (i.e., halogenation) of the starting material required in cross-coupling methods. The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids. organic-chemistry.org

Properties

Molecular Formula |

C7H6BClO3 |

|---|---|

Molecular Weight |

184.39 g/mol |

IUPAC Name |

(2-chloro-6-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H |

InChI Key |

GJILNQSDSPVHPO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)C=O)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Formylphenyl Boronic Acid

Cross-Coupling Reactions with (2-Chloro-6-formylphenyl)boronic Acid

The presence of the boronic acid functional group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. organic-chemistry.org this compound can act as the organoboron partner in these reactions, coupling with various aryl or vinyl halides to produce complex biaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. rsc.orglibretexts.org When this compound is the coupling partner, the reaction is initiated by the oxidative addition of a different organic halide to the palladium catalyst. The chloro-substituent on the boronic acid's own ring is generally less reactive in this step compared to aryl iodides or bromides, often requiring more forcing conditions or specialized catalysts to activate. rsc.org

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. researchgate.net For this to occur, the boronic acid must be activated by a base, which forms a more nucleophilic "ate" complex. nih.gov The 2-chloro-6-formylphenyl group is then transferred to the palladium complex, displacing the halide from the oxidative addition step. The proximity of the ortho-formyl group could potentially influence the rate and efficiency of this step through chelation or electronic effects. st-andrews.ac.uk

Reductive Elimination : This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. chemrevise.org This step forges the new carbon-carbon bond, yielding the biaryl product and allowing the catalytic cycle to continue. The steric bulk provided by the ortho-chloro and ortho-formyl groups can influence the rate of reductive elimination. chemrevise.org

The success of a Suzuki-Miyaura coupling, particularly with less reactive aryl chlorides, is highly dependent on the choice of catalyst and ligands. rsc.org For substrates like this compound, where an aryl chloride is present, specific catalytic systems are required for efficient coupling.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of palladium catalysts. rsc.org These ligands promote the oxidative addition step with aryl chlorides and facilitate the subsequent steps of the catalytic cycle. The choice of ligand can also be critical in preventing side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source.

Below is a table summarizing catalyst systems often used for challenging Suzuki-Miyaura couplings, such as those involving aryl chlorides.

| Catalyst Precursor | Ligand | Base | Typical Solvents | Characteristics & Applications |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene, Dioxane | Highly active for coupling aryl chlorides, even at room temperature. organic-chemistry.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane, THF | Broadly applicable for various aryl halides, including sterically hindered and electron-rich chlorides. |

| PdCl₂(dppf) | - | K₂CO₃, Cs₂CO₃ | DME, Toluene | Effective for a range of aryl halides; the dppf ligand provides good stability and activity. nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | Toluene/Water, DME | A classical catalyst, though sometimes less effective for unactivated aryl chlorides compared to modern systems. wikipedia.org |

This table represents common systems and conditions; specific optimizations are often necessary for a given substrate combination.

When coupling ortho-substituted arylboronic acids like this compound, the formation of atropisomers can be a key stereochemical consideration. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The biaryl products formed from this substrate can be chiral if the rotation around the newly formed aryl-aryl bond is restricted by the bulky ortho substituents.

The selectivity of the coupling can be influenced by several factors:

Ligand Control : Chiral ligands can be used to induce enantioselectivity, favoring the formation of one atropisomer over the other. wikipedia.org For instance, enantiopure ligands like sulfonated SPhos (sSPhos) have been used to achieve high levels of asymmetric induction in the synthesis of axially chiral biphenols. wikipedia.org

Chelation Effects : The ortho-formyl group can potentially chelate to the palladium center during the catalytic cycle. st-andrews.ac.uk This interaction can influence the geometry of the transition state, thereby directing the stereochemical outcome of the reductive elimination step and enhancing selectivity. st-andrews.ac.uk

Regioselectivity : In cases where the coupling partner has multiple reactive sites, the catalyst and reaction conditions can dictate which site undergoes coupling. For this compound, the reaction occurs at the boronic acid moiety, but its inherent substitution pattern influences the properties of the resulting biaryl. organic-chemistry.org

Beyond the Suzuki-Miyaura coupling, the boronic acid functionality and the aryl chloride of this compound allow it to participate in a range of other metal-catalyzed C-C bond-forming reactions. The general class of 2-formylarylboronic acids is known to be versatile precursors for reactions catalyzed by various transition metals, including rhodium, nickel, and copper. rsc.orgresearchgate.net

Heck Reaction : In a Heck reaction, an unsaturated halide is coupled with an alkene. wikipedia.orgorganic-chemistry.org While this compound would typically be used as the boronic acid partner in a Suzuki-type reaction, its aryl chloride moiety could theoretically participate in a Heck coupling with an alkene, although this would be a less common application. More relevant is the Heck-type reaction of arylboronic acids with olefins, which can be achieved under palladium(II) catalysis. nih.govnih.gov

Stille Coupling : The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.org While it has a broad scope, the toxicity of organotin reagents is a significant drawback, making the Suzuki coupling a more popular alternative. organic-chemistry.org

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide. nih.govorgsyn.org It is a powerful C-C bond-forming tool, and catalysts developed for Negishi couplings of aryl chlorides could be applied. nih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org The aryl chloride of this compound could serve as the halide partner in a Sonogashira coupling, providing access to arylalkyne structures.

Suzuki-Miyaura Coupling: Mechanistic Insights and Synthetic Utility

Reactivity of the Formyl Moiety of this compound

The aldehyde (formyl) group is a highly reactive functional group that offers a gateway to numerous chemical transformations, allowing for the further elaboration of molecules derived from this compound.

The formyl group can undergo a wide array of classical aldehyde reactions. Furthermore, its ortho-position relative to the boronic acid group can lead to unique intramolecular reactions and tautomeric equilibria. For instance, 2-formylphenylboronic acids are known to exist in equilibrium with their cyclic benzoxaborole tautomer, a phenomenon that can be influenced by solvent and the presence of other substituents. chalmers.se

Key reactions involving the formyl moiety include:

Reduction : The aldehyde can be selectively reduced to an alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride. This transformation is a key step in the synthesis of benzoxaboroles. bldpharm.com

Oxidation : The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents.

Reductive Amination : The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ to yield an amine. This provides a direct route to aminomethylphenyl derivatives. nih.gov

Wittig Reaction : Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Aldol (B89426) and other Condensations : The formyl group can act as an electrophile in condensation reactions, such as the aldol condensation, to form larger, more complex structures. researchgate.net

Addition Reactions : Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the formyl group to create secondary alcohols. Rhodium-catalyzed additions of arylboronic acids to similar 2-formylaryl compounds have also been reported. nih.gov

The following table summarizes some of the key transformations of the formyl group in the context of ortho-formylphenylboronic acids.

| Reaction Type | Reagents | Product Functional Group | Significance |

| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) | Access to benzoxaboroles and other derivatives. bldpharm.com |

| Reductive Amination | R¹R²NH, NaBH₃CN | Amine (-CH₂NR¹R²) | Synthesis of aminomethylphenylboronic acid derivatives. nih.gov |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Carbon-carbon double bond formation. |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl | Forms complex polycyclic systems via intramolecular cyclization. researchgate.net |

| Nucleophilic Addition | RMgBr, RLi | Secondary Alcohol | Introduction of new alkyl or aryl substituents. nih.gov |

Aldehyde Condensations and Nucleophilic Additions

The aldehyde functional group in this compound and its parent compound, 2-formylphenylboronic acid, is a versatile electrophilic center that participates in a variety of condensation and nucleophilic addition reactions. These reactions are often employed to synthesize more complex molecules, particularly functionalized benzoxaboroles. umn.eduumn.edu

Key transformations involving the aldehyde moiety include:

Aldol and Baylis-Hillman Reactions: 2-Formylphenylboronic acids can undergo aldol reactions, a cornerstone of C-C bond formation. umn.eduumn.edu They also react with activated olefins like acrylates and methyl vinyl ketone in Baylis-Hillman reactions to yield functionalized benzoxaboroles. umn.edu

Wittig Reaction: The aldehyde can serve as a substrate in Wittig reactions to form alkenes. This has been utilized in a sequential one-pot synthesis where an in-situ generated ortho-boronic acid containing chalcone (B49325) is formed via a Wittig reaction, which then undergoes cyclization. rsc.orgnih.gov

Passerini Reaction: In a multicomponent reaction format, 2-formylphenylboronic acid reacts with isonitriles in a Passerini reaction, which proceeds under intramolecular catalysis conditions to afford functionalized benzoxaboroles. umn.edu

Amination and Hydrazone Formation: The aldehyde reacts with secondary amines, such as secondary aromatic amines, in amination-reduction sequences. researchgate.net It also readily condenses with carbohydrazides to form hydrazones, which can exist in equilibrium with heterocyclic boron-nitrogen species in aqueous solutions. rsc.org

A summary of representative nucleophilic addition and condensation reactions is presented below.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Aldol Reaction | Enolates / Enols | β-Hydroxy Aldehydes | umn.eduumn.edu |

| Baylis-Hillman | Activated Olefins | Functionalized Benzoxaboroles | umn.edu |

| Wittig Reaction | Phosphorus Ylides | Alkenes (Chalcones) | rsc.orgnih.gov |

| Passerini Reaction | Isonitriles, Carboxylic Acids | α-Acyloxy Amides | umn.edu |

| Barbier Allylation | α-Bromomethylacrylates | Homologated Benzoxaboroles | umn.edu |

| Hydrazone Formation | Carbohydrazides | Hydrazones / B-N Heterocycles | rsc.org |

| Reductive Amination | Secondary Amines, Reducing Agent | Tertiary Amines | researchgate.net |

Intramolecular Cyclization to Form Benzoxaboroles

A defining characteristic of 2-formylphenylboronic acids, including the 2-chloro-6-formyl derivative, is their propensity to undergo intramolecular cyclization to form 1-hydroxybenzoxaboroles. psu.edu This transformation is a critical step in the synthesis of the benzoxaborole scaffold, a privileged structure in medicinal chemistry due to its unique ability to interact with biological targets. rsc.orgnih.govsemanticscholar.org The Lewis acidity of the boron atom and its favorable transition from a trigonal to a tetrahedral geometry upon binding facilitate this process and the subsequent biological activity. rsc.orgnih.gov

The cyclization is essentially an intramolecular hemiacetal formation, where a hydroxyl group from the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the adjacent aldehyde group. This reaction can be the final step in a multi-step, one-pot synthesis. For example, an enantioselective synthesis of 3-substituted benzoxaboroles has been developed where 2-formylphenylboronic acid first undergoes a Wittig reaction to form a chalcone intermediate. rsc.orgnih.gov This intermediate is then subjected to an asymmetric intramolecular oxa-Michael addition, catalyzed by a chiral bifunctional organocatalyst, where the boronic acid's hydroxyl group attacks the newly formed α,β-unsaturated system to yield the chiral benzoxaborole. rsc.orgnih.gov Good to excellent yields and high enantioselectivities (up to 99%) have been reported for this process. rsc.orgnih.gov

These cyclized benzoxaborole derivatives are noted for their robust stability under both acidic and basic conditions. researchgate.net

Tautomeric Equilibria and Intramolecular Interactions

Equilibrium with 1,3-Dihydro-1,3-dihydroxybenzo[c]oxaboroles

In solution, functionalized 2-formylphenylboronic acids, such as this compound, engage in a dynamic tautomeric equilibrium with their cyclic form, 1,3-dihydro-1,3-dihydroxybenzo[c] umn.eduresearchgate.netoxaborole. psu.edursc.orgresearchgate.net This process represents a chain-ring tautomerism where the open-chain aldehyde form coexists with the cyclic hemiacetal isomer. psu.edu The position of this equilibrium is sensitive to various factors, including the substitution pattern on the aromatic ring and the nature of the solvent. psu.eduresearchgate.net

Studies using variable-temperature ¹H NMR spectroscopy have been conducted to quantify this equilibrium. psu.edursc.orgresearchgate.net For instance, in a mixed solvent of deuterated acetone (B3395972) and water (95:5), the equilibrium constants (K), as well as the enthalpies (ΔH) and entropies (ΔS) of tautomerization, have been determined. psu.eduresearchgate.net In contrast, in a more aqueous environment like D₂O, the equilibrium strongly favors the open, acyclic form. psu.edu This solvent-dependent behavior highlights the role of intermolecular interactions in stabilizing the different tautomers. psu.edu The formation of the cyclic isomer has been found to be significant in DMSO solution and has been correlated with the antimicrobial activity of these compounds. researchgate.net

Thermodynamic Data for Tautomerization of a Substituted 2-Formylphenylboronic Acid

| Parameter | Value | Conditions | Reference |

| K (at 298 K) | 1.45 | [D6]dmso–D₂O (95:5) | psu.edu |

| K (at 368 K) | 0.77 | [D6]dmso–D₂O (95:5) | psu.edu |

| K (at 293 K) | 0.19 | D₂O | psu.edu |

Note: Data presented is for a representative functionalized 2-formylphenylboronic acid as detailed in the source.

Hydrogen Bonding and Boron-Oxygen/Nitrogen Dative Interactions

The structural and electronic properties of this compound are heavily influenced by intramolecular interactions. X-ray crystallographic analyses of related 2-formylphenylboronic acids have revealed diverse solid-state structures that provide insight into these forces. psu.eduresearchgate.net Depending on the substitution pattern, molecules may adopt a planar, open-form conformation stabilized by an intramolecular hydrogen bond between a boronic acid hydroxyl group and the carbonyl oxygen. researchgate.net Alternatively, they can exist as twisted conformers that exhibit a weak dative interaction between the lone pair of the carbonyl oxygen and the empty p-orbital of the boron atom. psu.eduresearchgate.net

The boron atom's Lewis acidity is central to its reactivity, enabling the formation of dative covalent bonds with suitable nucleophiles. chemguide.co.uk When 2-formylphenylboronic acid reacts with substrates containing nitrogen atoms, such as carbohydrazides, stable boron-nitrogen heterocycles can be formed. rsc.org In these structures, a dative bond exists between a nitrogen atom and the boron atom. rsc.orgnih.gov The formation and reversibility of this boron-nitrogen bond can be pH-dependent and is crucial for the stability and structure of bioconjugates formed from these reagents. rsc.org Theoretical studies indicate that the strength and length of B-N dative bonds are influenced by the substituents attached to both the boron and nitrogen atoms. nih.gov Similarly, the boron-oxygen bond itself can exhibit significant double bond character in certain cyclic structures, a feature that is computationally characterized and influenced by the molecular environment. nih.gov

Oxidation Pathways and Stability Considerations of Boronic Acid Moiety

The boronic acid group is susceptible to certain degradation pathways, with oxidation and protodeboronation being primary concerns for stability. nih.govrsc.org The stability of arylboronic acids is highly dependent on reaction conditions, particularly pH. nih.gov

One major decomposition route is aqueous protodeboronation, the hydrolytic cleavage of the C–B bond to yield the corresponding arene (2-chloro-6-formylbenzene in this case) and boric acid. nih.gov Mechanistic studies have shown that the rate of protodeboronation is pH-dependent, and different pathways can operate under various conditions. For highly electron-deficient arylboronic acids, decomposition can proceed through a transient aryl anionoid pathway. nih.gov

The boronic acid moiety can also be intentionally oxidized. A common method is the Brown-type oxidation using hydrogen peroxide under basic conditions to yield the corresponding phenol. rsc.org Methodologies have been developed for the chemoselective oxidation of systems containing multiple boron groups. By using basic biphasic reaction conditions, a boronic acid can be selectively converted to its trihydroxyboronate salt, which transfers to the aqueous phase and is oxidized, leaving other boron functionalities like pinacol (B44631) esters (BPin) intact in the organic phase. rsc.org

Compared to the free boronic acids, their esters, such as pinacol or 1,1,2,2-tetraethylethylene glycol (Epin) esters, often exhibit greater stability, particularly during purification by silica (B1680970) gel chromatography where free boronic acids can sometimes degrade. acs.orgorganic-chemistry.orgnih.gov Furthermore, intramolecular cyclization into the benzoxaborole form significantly enhances stability; benzoxaboroles display robust stability under a range of acidic and basic conditions where the parent acyclic boronic acid might decompose. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Formylphenyl Boronic Acid Systems

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Single-crystal X-ray diffraction analysis of compounds related to (2-Chloro-6-formylphenyl)boronic acid reveals important structural features. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. researchgate.netnih.gov The boronic acid group itself often adopts a syn-anti conformation. Due to steric hindrance from the two ortho substituents (chloro and formyl groups), significant twisting of the boronic acid and formyl groups out of the plane of the phenyl ring is expected. researchgate.netresearchgate.net For instance, in a related trichlorinated biphenyl (B1667301) boronic acid, the boronic acid group was found to be twisted by 69.2° relative to the phenyl ring due to steric hindrance from an ortho substituent. researchgate.net This steric strain can influence the compound's reactivity and its ability to form cyclic structures. The crystal structure provides unambiguous proof of the molecular geometry and reveals how the molecules pack together, including details of hydrogen bonding networks involving the boronic acid hydroxyl groups and potentially the formyl oxygen. nih.gov

Analysis of Conformational Features and Intermolecular Hydrogen Bonding Networks

In the case of this compound, two primary conformations regarding the orientation of the boronic acid group and the formyl group relative to the phenyl ring are conceivable. The presence of two bulky ortho substituents, the chloro and formyl groups, likely imposes significant steric hindrance, influencing the rotational freedom around the C-B and C-C bonds.

The boronic acid groups, B(OH)₂, are known to form robust hydrogen-bonded dimers in the solid state. psu.edu These dimers typically involve an eight-membered ring formed by two B-OH---O hydrogen bonds. The interconnection of these dimeric units can then lead to the formation of extended one-dimensional ribbons or more complex two- or three-dimensional networks. psu.edu The specific arrangement is influenced by other potential intermolecular interactions, such as those involving the chloro and formyl substituents.

| Feature | Description | Probable Interactions |

| Conformation | The spatial arrangement of the chloro, formyl, and boronic acid groups is influenced by steric hindrance between the ortho substituents. | Rotation around the C-B and C-CHO bonds will be restricted. |

| Hydrogen Bonding | Strong intermolecular hydrogen bonds are expected between the boronic acid moieties, leading to the formation of dimers. | B-OH···O hydrogen bonds forming an eight-membered ring. |

| Weaker C-H···O hydrogen bonds involving the formyl group may also be present. | ||

| Crystal Packing | The dimeric units are likely to self-assemble into higher-order structures, such as ribbons or sheets. | van der Waals forces, potential π-π stacking, and dipole-dipole interactions involving the chloro and formyl groups. |

Other Spectroscopic Techniques for Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The expected characteristic absorption bands can be predicted based on the spectra of related benzaldehyde (B42025) and phenylboronic acid derivatives. researchgate.netdocbrown.inforesearchgate.netnist.gov

The most prominent peaks in the IR spectrum would arise from the O-H, C=O, C-Cl, and B-O stretching vibrations. The broadness of the O-H stretching band is indicative of hydrogen bonding.

Table of Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Boronic acid) | Stretching | 3500 - 3200 (broad) | The broad nature of this peak is a hallmark of hydrogen-bonded hydroxyl groups. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of C-H bonds on the phenyl ring. |

| C-H (Aldehyde) | Stretching | 2900 - 2800 and 2800 - 2700 | Often appears as a pair of weak bands. |

| C=O (Aldehyde) | Stretching | ~1700 | A strong, sharp absorption characteristic of the carbonyl group. Its exact position can be influenced by the electronic effects of the substituents. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of bands indicating the presence of the benzene (B151609) ring. |

| B-O | Stretching | 1380 - 1310 | A strong band characteristic of the boronic acid group. |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The fragmentation of arylboronic acids and aldehydes under mass spectrometric conditions follows predictable pathways. nih.govlibretexts.orglibretexts.orgslideshare.net

Upon ionization, the molecule would form a molecular ion (M⁺). The subsequent fragmentation would likely involve the loss of characteristic neutral fragments such as H₂O, CO, and the boronic acid group or parts of it.

Table of Expected Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₇H₆BClO₃⁺ | Molecular ion |

| [M-18]⁺ | [C₇H₄BClO₂]⁺ | Loss of H₂O from the boronic acid group. |

| [M-28]⁺ | [C₆H₆BClO₂]⁺ | Loss of CO from the formyl group. |

| [M-45]⁺ | [C₇H₆Cl]⁺ | Loss of the B(OH)₂ group. |

The relative intensities of these fragment ions would depend on their stability. The presence of the chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Computational and Theoretical Studies of 2 Chloro 6 Formylphenyl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For (2-Chloro-6-formylphenyl)boronic acid, DFT calculations provide a foundational understanding of its intrinsic molecular characteristics.

The geometry of this compound is optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to determine its most stable three-dimensional structure. bhu.ac.inmaterialsciencejournal.org The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. The presence of bulky ortho substituents, the chloro, and formyl groups, is expected to induce significant steric hindrance, influencing the planarity of the phenyl ring and the orientation of the boronic acid and formyl groups. The boronic acid group itself is likely to be twisted out of the plane of the phenyl ring. semanticscholar.org

The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. semanticscholar.orgscirp.org For this compound, the electron-withdrawing nature of both the chloro and formyl groups is expected to lower the energy of both the HOMO and LUMO, and the HOMO-LUMO gap will determine the electronic transitions and reactivity of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-B | 1.55 - 1.57 |

| B-O | 1.37 - 1.39 |

| C-Cl | 1.74 - 1.76 |

| C=O | 1.21 - 1.23 |

| **Bond Angles (°) ** | |

| C-C-B | 120 - 122 |

| O-B-O | 118 - 120 |

| C-C-Cl | 119 - 121 |

| C-C=O | 123 - 125 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in this table are estimations based on DFT calculations of similarly substituted phenylboronic acids and are presented for illustrative purposes.

Vibrational analysis, performed computationally through frequency calculations at the same level of theory as the geometry optimization, provides a theoretical infrared (IR) spectrum. scirp.org This predicted spectrum can be used to assign the vibrational modes of the molecule and can be compared with experimental IR data for structural validation. Key predicted vibrational frequencies for this compound would include the O-H stretching of the boronic acid group, the C=O stretching of the formyl group, the C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. nih.gov

Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scirp.org These predictions for ¹H, ¹³C, and ¹¹B NMR spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Boronic Acid (B(OH)₂) | O-H stretch | 3600 - 3700 |

| B-O stretch | 1350 - 1400 | |

| Formyl (-CHO) | C=O stretch | 1690 - 1710 |

| C-H stretch | 2700 - 2800, 2800 - 2900 | |

| Chloro (-Cl) | C-Cl stretch | 700 - 800 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 |

Note: These are expected ranges based on characteristic frequencies of related organic molecules.

The acidity of a boronic acid, represented by its pKa value, is a crucial parameter, particularly for its applications in biological systems and as a catalyst. Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent continuum model. mdpi.comresearchgate.net The pKa of phenylboronic acid is approximately 8.8. The introduction of electron-withdrawing substituents on the phenyl ring generally increases the Lewis acidity of the boron atom, leading to a lower pKa. researchgate.net

For this compound, both the chloro and formyl groups are electron-withdrawing. The formyl group, in particular, has a strong resonance effect that decreases the electron density at the boron center, significantly increasing acidity. researchgate.net Therefore, the pKa of this compound is expected to be substantially lower than that of unsubstituted phenylboronic acid.

Table 3: Comparison of Experimental and Calculated pKa Values for Substituted Phenylboronic Acids

| Compound | Substituent(s) | Experimental pKa | Predicted pKa |

| Phenylboronic acid | H | 8.83 | 9.20 mdpi.com |

| 4-Chlorophenylboronic acid | 4-Cl | 8.19 | - |

| 2-Formylphenylboronic acid | 2-CHO | 7.5 researchgate.net | - |

| This compound | 2-Cl, 6-CHO | Not available | Expected to be < 7.5 |

Note: The predicted pKa value for phenylboronic acid is from a specific computational study and may vary with the method used. The pKa for the title compound is an educated estimate.

Molecular Dynamics Simulations and Conformational Landscapes

While DFT provides information on a static, optimized geometry, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the different accessible conformations and the energy barriers between them.

Due to the presence of two ortho substituents, the rotation around the C-B bond is expected to be highly restricted. MD simulations would allow for the characterization of the preferred rotational conformers and the dynamics of the hydroxyl groups of the boronic acid moiety. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functionalized Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. mdpi.comcadaster.eu For functionalized derivatives of this compound, QSAR studies could be employed to predict their inhibitory activity against a specific enzyme, for example.

A QSAR model for derivatives of this compound would typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog. researchgate.netresearchgate.net These descriptors would then be statistically correlated with the experimentally determined biological activity (e.g., IC₅₀ values). A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular Docking Studies for Elucidating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov For this compound and its derivatives, docking studies can provide valuable insights into their potential as enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the hydroxyl group of serine residues in the active sites of many enzymes, such as proteases. nih.gov

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function. The results would highlight the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The chloro and formyl groups would play a significant role in these interactions, influencing the binding orientation and affinity.

Applications of 2 Chloro 6 Formylphenyl Boronic Acid in Advanced Organic Synthesis and Beyond

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The inherent reactivity of the boronic acid moiety makes (2-Chloro-6-formylphenyl)boronic acid a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The presence of the chloro and formyl groups offers additional synthetic handles that can be exploited to construct intricate molecular architectures.

Researchers have utilized this building block in the synthesis of sterically hindered biaryl compounds. The ortho-substitution pattern of the chloro and formyl groups, in conjunction with the boronic acid, can direct the stereochemical outcome of coupling reactions, leading to the formation of atropisomeric compounds with potential applications in catalysis and materials science. For instance, the synthesis of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid highlights the utility of related halogenated phenylboronic acids in creating complex and sterically demanding structures mdpi.comnih.gov.

The formyl group can be readily transformed into a variety of other functionalities. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions to form imines, oximes, and other derivatives. This versatility allows for the introduction of diverse chemical motifs into the target molecule. Furthermore, the chloro substituent can be a site for nucleophilic aromatic substitution or can be retained to modulate the electronic properties and bioavailability of the final compound in medicinal chemistry applications.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Boronic Acid | Suzuki-Miyaura Coupling | Biaryl compounds, Heterobiaryl compounds |

| Chan-Lam Coupling | Aryl ethers, Aryl amines | |

| Liebeskind-Srogl Coupling | Aryl ketones | |

| Formyl Group | Oxidation | Carboxylic acids |

| Reduction | Alcohols | |

| Reductive Amination | Amines | |

| Wittig Reaction | Alkenes | |

| Condensation Reactions | Imines, Oximes, Hydrazones | |

| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

Contributions to Supramolecular Chemistry and Self-Assembly

The ability of boronic acids to form reversible covalent bonds with diols and to self-condense to form boroxines makes them valuable components in the construction of supramolecular assemblies. mdpi.comresearchgate.net this compound, with its additional functional groups, offers unique opportunities for directing self-assembly processes through a combination of covalent and non-covalent interactions.

The boronic acid moiety can participate in the formation of boroxine rings, which are six-membered rings of alternating boron and oxygen atoms, through dehydration. mdpi.comresearchgate.net These boroxine-based structures can serve as nodes for the construction of larger, well-defined supramolecular architectures such as cages and polymers. The chloro and formyl substituents can influence the kinetics and thermodynamics of boroxine formation and can also participate in secondary interactions, such as hydrogen bonding or dipole-dipole interactions, to further guide the self-assembly process.

Furthermore, the formyl group can be utilized to form dynamic covalent bonds, such as imines, which can be used in conjunction with the boronic acid chemistry to create complex, stimuli-responsive supramolecular systems. For example, the reaction of the formyl group with an amine can lead to the formation of an imine bond, and if the amine component also contains a diol functionality, the boronic acid can then bind to the diol, resulting in a self-assembled structure held together by multiple reversible covalent bonds. This dual reactivity is a key feature that allows for the design of intricate and functional supramolecular systems.

Integration into Polymeric Structures and Advanced Materials

Boronic acid-functionalized polymers are a class of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific analytes like saccharides. mdpi.com The incorporation of this compound as a monomer or a functionalizing agent into polymeric structures can impart these responsive properties and introduce additional functionalities.

The boronic acid group can be used to create cross-linked polymer networks or hydrogels that are sensitive to glucose. utwente.nl This is due to the reversible formation of boronate esters with the diol units of glucose, which can alter the physical properties of the polymer, such as its swelling behavior. The formyl group provides a site for post-polymerization modification, allowing for the attachment of other functional molecules, such as fluorescent dyes or targeting ligands. The chloro substituent can enhance the stability of the polymer and influence its interaction with biological systems.

Recent research has highlighted the use of boronic acid-functionalized conjugated polymers for applications in cell membrane imaging. nih.gov While not specifically using the title compound, this work demonstrates the principle of using the dynamic covalent bonding of boronic acids to interact with cell surfaces. The unique substitution pattern of this compound could be leveraged to fine-tune these interactions for specific biological applications. The synthesis of boronic acid end-functionalized polycaprolactone is another example of how boronic acids are being integrated into biodegradable polymers for potential biomedical applications. researchgate.net

Application in Chemical Sensors and Molecular Receptor Design

The ability of boronic acids to bind reversibly with diols has been extensively exploited in the design of chemical sensors, particularly for the detection of saccharides. nih.govmdpi.comrsc.org The formyl and chloro substituents on this compound play a crucial role in modulating the electronic properties of the boronic acid, which in turn affects its binding affinity and the signaling mechanism of the sensor.

The electron-withdrawing nature of the chloro and formyl groups increases the Lewis acidity of the boron atom, which can lead to a lower pKa of the boronic acid. This is advantageous for sensor design as it allows for efficient binding to diols at physiological pH. Fluorescent sensors based on boronic acids often operate via a photoinduced electron transfer (PET) mechanism. The binding of a diol to the boronic acid can disrupt the PET process, leading to a change in fluorescence intensity. The electronic modifications provided by the chloro and formyl groups can be used to fine-tune the PET process and optimize the sensor's response.

Researchers have developed a variety of fluorescent sensors for detecting boronic acid-containing agents in cells, highlighting the importance of designing sensors with specific optical properties. nih.govmdpi.comresearchgate.net The unique electronic and steric environment of this compound makes it an attractive candidate for the development of novel sensors with tailored selectivity and sensitivity for specific diol-containing analytes. The formyl group can also serve as an anchor point for attaching the boronic acid moiety to a signaling platform, such as a fluorophore or a surface.

Research Frontiers and Future Perspectives for 2 Chloro 6 Formylphenyl Boronic Acid

Emerging Synthetic Methodologies and Sustainable Chemical Processes

The synthesis of arylboronic acids, including (2-Chloro-6-formylphenyl)boronic acid, is continuously evolving towards more efficient and environmentally benign processes. Traditional methods often rely on the reaction of an organolithium or Grignard reagent with a trialkyl borate, which may have a limited functional group tolerance. Modern research focuses on overcoming these limitations through innovative catalytic systems and sustainable practices.

Emerging strategies pivot towards greener reaction conditions. This includes the use of water as a solvent, heterogeneous catalysts that can be easily recovered and recycled, and microwave-assisted protocols to reduce reaction times and energy consumption. acs.orgnih.gov For instance, palladium-on-carbon (Pd/C) has been effectively used as a heterogeneous catalyst for Suzuki-Miyaura couplings in water, a methodology that can be conceptually applied to the synthesis and reactions of substituted boronic acids. nih.gov The development of protocols using milder bases and lower catalyst loadings is also a key area of research.

Future work in this area will likely focus on flow chemistry, which offers enhanced control over reaction parameters and safety, and biocatalysis, leveraging enzymes for highly selective borylation reactions under mild conditions, further minimizing the environmental footprint of synthesis. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches

| Parameter | Conventional Method (e.g., Grignard) | Emerging Sustainable Method |

|---|---|---|

| Solvent | Anhydrous organic (e.g., THF, Diethyl ether) | Water, Ethanol rsc.org |

| Catalyst | Stoichiometric reagents | Heterogeneous catalysts (e.g., Pd/C) nih.gov, Single-atom catalysts acs.org |

| Energy Input | Often requires low or high temperatures for extended periods | Microwave irradiation acs.org, Room temperature |

| Byproducts | Magnesium salts, lithium salts | Fewer, often recyclable components |

| Atom Economy | Moderate | Higher |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound is a crucible for novel reactivity. The proximate aldehyde and boronic acid can engage in intramolecular interactions, leading to a tautomeric equilibrium with its cyclic benzoxaborole form. researchgate.netresearchgate.netmdpi.com This equilibrium is sensitive to the solvent and the presence of other substituents on the ring, influencing the compound's reactivity.

A significant area of exploration is its use in bioorthogonal chemistry. The formyl group can react with hydrazines, hydroxylamines, or semicarbazides to form stable iminoboronates, a reaction that is highly selective and occurs under biological conditions. nih.gov This transformation enables the site-selective labeling of proteins and other biomolecules. nih.gov

Furthermore, the compound is a versatile substrate for tandem reactions. The formyl group can first be used as a handle for condensation reactions, followed by a Suzuki-Miyaura cross-coupling at the C-B bond or C-Cl bond. The differential reactivity of the chloro and boronic acid moieties allows for selective and sequential cross-couplings, enabling the rapid assembly of complex molecular architectures. acs.org For example, conditions can be tuned to favor the reaction of the boronic acid while leaving the aryl chloride intact for a subsequent, different coupling reaction. acs.org Research into the reductive amination of the formyl group has revealed subtleties, such as potential deboronation, highlighting the importance of carefully controlled reaction conditions to achieve desired outcomes. researchgate.net

Future research is expected to uncover unprecedented transformations by leveraging the interplay of the three functional groups, potentially in photoredox catalysis or electrosynthesis to access novel chemical space.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of species in real-time. This compound and its derivatives are central to the development of advanced spectroscopic probes for such in situ analysis. Boronic acids are well-known for their ability to bind with diols, a principle widely exploited in fluorescent sensors for saccharides. nih.govrsc.org This interaction, which converts the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate ester, perturbs the electronic properties of the attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength. nih.gov

This sensing mechanism can be cleverly inverted to monitor reactions involving boronic acids. For instance, a fluorescent probe that selectively binds to boric acid—the byproduct of a Suzuki-Miyaura coupling—has been designed. rsc.org As the reaction progresses, the concentration of this compound decreases while the concentration of boric acid increases, leading to a quantifiable "turn-on" fluorescence signal that correlates directly with reaction conversion. rsc.org This allows for high-throughput screening of reaction conditions without the need for chromatographic sampling.

Boronate esters themselves are used as probes for detecting reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. researchgate.net The carbon-boron bond is susceptible to oxidation by these species, leading to cleavage and release of a fluorescent reporter. researchgate.netmdpi.com This reactivity is relevant for monitoring potential side reactions or degradation pathways in syntheses involving this compound.

Future advancements will likely involve the integration of fiber-optic probes into reaction vessels for continuous monitoring using techniques like Raman and NMR spectroscopy, providing detailed kinetic and mechanistic data. acs.org Developing multi-analyte probes that can simultaneously track reactants, intermediates, and products remains a significant goal.

Leveraging Computational Methods for Rational Design and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. researchgate.netunirioja.es DFT calculations can accurately model the molecule's geometry, including the preferred orientation of the boronic acid's hydroxyl groups and the twist angle induced by the sterically demanding ortho substituents. mdpi.comresearchgate.netpsu.edu For ortho-substituted phenylboronic acids, substituents play a critical role in determining the most stable conformer, which in turn affects the molecule's reactivity and solid-state packing. researchgate.netrsc.org

Predictive modeling is used to rationalize reaction outcomes and design better catalysts. For example, computational studies can elucidate the mechanism of cross-coupling reactions, identifying the energetic barriers for oxidative addition, transmetalation, and reductive elimination steps. This insight helps explain experimental observations, such as the relative reactivity of different aryl halides. unirioja.es Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular descriptors (e.g., electronic properties, steric parameters) with experimental reactivity or biological activity, enabling the in silico screening of new derivatives. unirioja.esrsc.org Such models can identify the key factors governing nucleophilicity or adsorption properties, guiding the rational design of molecules for specific applications. unirioja.esrsc.org

Future directions will involve the use of machine learning and artificial intelligence, trained on large datasets from both computational and experimental sources, to predict reaction outcomes with even greater accuracy. This will accelerate the discovery of novel reactions and the optimization of synthetic routes for targeted molecules, making the process of chemical discovery faster and more resource-efficient.

Table 2: Computationally Studied Properties of Substituted Phenylboronic Acids

| Property | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Conformational Energy | DFT (B3LYP) | ortho substituents significantly influence the preferred orientation of hydroxyl groups. | researchgate.net |

| Molecular Geometry | DFT, XRD | The boronic acid group is significantly twisted relative to the phenyl ring due to steric hindrance from ortho groups. | researchgate.netmdpi.com |

| Reaction Mechanism | DFT | Elucidates pathways for C-H activation and helps establish reactivity order. | unirioja.es |

| Acidity (pKa) | Spectrophotometry & Computation | The introduction of electron-withdrawing formyl and fluoro groups increases acidity. | researchgate.netmdpi.com |

| Adsorption Properties | QSAR, DFT | Van der Waals and hydrophobic interactions are key driving forces for adsorption on surfaces. | rsc.org |

Expanding Applications in Targeted Chemical Synthesis and Bioorganic Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of high-value compounds, particularly in medicinal and materials chemistry. nih.govresearchgate.netnih.gov Its derivatives have shown promising biological activities, including antifungal properties. researchgate.netresearchgate.net

In targeted synthesis, the compound serves as a linchpin for constructing complex heterocyclic systems. The formyl group can be transformed into an imine, which can then undergo an intramolecular cyclization, or it can be used in multi-component reactions to build molecular diversity rapidly. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, can be performed at either the C-B or C-Cl bond, offering synthetic flexibility. nih.govnih.govresearchgate.net This allows for the programmed introduction of different substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

In bioorganic chemistry, the most prominent application is in bioorthogonal labeling. nih.gov The reaction between a 2-formylphenylboronic acid moiety and a hydrazine (B178648) or hydroxylamine (B1172632) derivative to form a stable iminoboronate linkage is highly specific and can be performed on proteins in complex biological media. nih.gov This enables researchers to attach fluorescent dyes, affinity tags, or therapeutic payloads to specific sites on proteins, facilitating detailed studies of protein function and the development of antibody-drug conjugates.

Future perspectives include the development of boronic acid-containing polymers and hydrogels for drug delivery and sensing applications. nih.gov The ability of the boronic acid group to reversibly bind to diols can be used to create glucose-responsive materials for managing diabetes. rsc.orgresearchgate.net Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to new materials with tailored catalytic or separation properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-formylphenyl)boronic acid, and what purification challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation, but the presence of both chloro and formyl substituents complicates regioselectivity. Purification is challenging due to boronic acid instability; prodrug esters (e.g., pinacol boronate) are often synthesized first to enhance stability and facilitate column chromatography . Final hydrolysis under mild acidic conditions (pH 4–6) regenerates the boronic acid while minimizing decomposition.

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) confirms regiochemistry and boronic acid integrity. Mass spectrometry (MS) with electrospray ionization (ESI) detects molecular ion peaks, while thermogravimetric analysis (TGA) evaluates thermal stability by measuring weight loss under controlled heating (e.g., 10°C/min in nitrogen). TGA data can identify degradation pathways, such as boroxine formation or formyl group oxidation .

Q. What experimental strategies optimize the reactivity of this compound with diols in aqueous media?

- Methodological Answer : Adjusting pH to ~7.4 enhances boronic acid-diol binding via boronate ester formation. Pre-organization of the diol (e.g., using sugar templates) or introducing electron-withdrawing groups (e.g., Cl) increases binding affinity. Stopped-flow kinetic studies (monitoring fluorescence/pH changes) quantify binding rates (kon/koff) and guide reaction condition optimization .

Advanced Research Questions

Q. How does this compound serve as a building block in targeted drug design, particularly for proteasome inhibitors?

- Methodological Answer : The chloro and formyl groups enable site-specific modifications: the formyl group participates in Schiff base formation with lysine residues, while the boronic acid acts as a reversible covalent inhibitor of proteasomal threonine proteases. Co-crystallization studies with the 20S proteasome subunit validate binding modes, and structure-activity relationship (SAR) models optimize potency by modifying substituent electronegativity .

Q. What methodologies enable the integration of this compound into glucose-responsive polymers for sensor applications?

- Methodological Answer : Copolymerization with acrylamide derivatives creates crosslinked hydrogels. The boronic acid binds glucose, inducing swelling via osmotic pressure changes. Dynamic light scattering (DLS) monitors hydrogel responsiveness, while quartz crystal microbalance (QCM) measurements quantify glucose-binding capacity. Selectivity over fructose/mannose is achieved by tuning polymer hydrophobicity .

Q. How can trace impurities (e.g., genotoxic boronic acids) in this compound be detected and quantified?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode achieves ppm-level sensitivity. A C18 column with 0.1% formic acid in water/acetonitrile gradients separates impurities. Validation follows ICH guidelines: linearity (R² >0.99), recovery (90–110%), and limits of detection (LOD) <0.1 ppm .

Q. What factors influence the thermal degradation of this compound in flame-retardant applications?

- Methodological Answer : TGA under oxidative conditions identifies decomposition stages: formyl group loss (~200°C) precedes boroxine ring formation (~300°C). Char residue analysis (via FTIR) reveals B-O-C networks that inhibit combustion. Halogen-free flame retardancy is enhanced by blending with phosphorus-based additives, reducing peak heat release rate (pHRR) in cone calorimetry tests .

Q. How should researchers resolve contradictions in reported binding constants for this compound with biological diols?

- Methodological Answer : Discrepancies arise from pH variations, buffer ionic strength, or competing anions (e.g., citrate). Standardize conditions using phosphate-buffered saline (PBS, pH 7.4) and isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Compare with computational models (e.g., density functional theory) to validate binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.